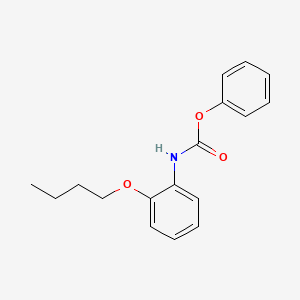

苯基N-(2-丁氧基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl carbamates are a class of organic compounds that contain a phenyl group and a carbamate group. They are commonly used in various applications, including as intermediates in organic synthesis and as active ingredients in certain pesticides .

Synthesis Analysis

Carbamates can be synthesized through a process known as carbamoylation . This involves the reaction of amines with carbon dioxide and halides, providing an efficient synthesis of carbamates . Another method involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .

Molecular Structure Analysis

The molecular formula of phenyl carbamate is C7H7NO2, with an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .

Chemical Reactions Analysis

Phenyl carbamates can undergo various chemical reactions. For instance, they can be transformed into symmetrical N,N′-diarylureas in a spontaneous reaction .

Physical And Chemical Properties Analysis

Phenyl carbamate has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±13.0 °C at 760 mmHg, and a flash point of 159.3±16.2 °C . It also has a molar refractivity of 36.5±0.3 cm3 .

科学研究应用

Medicinal Chemistry and Drug Design

Agricultural Chemicals

Organic Synthesis and Peptide Chemistry

Biological Activity Modulation

Polymer Chemistry

作用机制

Target of Action

Phenyl N-(2-butoxyphenyl)carbamate, like other carbamate compounds, is designed to interact with specific targets in biological systems . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions . .

Mode of Action

The mode of action of carbamates involves the carbamate moiety interacting with its targets, leading to changes in the target’s function . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates affect various biochemical pathways. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . .

Pharmacokinetics

The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .

Result of Action

The result of a carbamate’s action is typically a modulation of the target’s function, which can lead to various molecular and cellular effects . .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . .

安全和危害

未来方向

属性

IUPAC Name |

phenyl N-(2-butoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKYKUFTNFWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2431824.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)

![2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)

![methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2431833.png)